molecular formula C14H13F2NO3 B2728311 2,6-difluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide CAS No. 1226456-06-9

2,6-difluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide

Cat. No.: B2728311
CAS No.: 1226456-06-9
M. Wt: 281.259
InChI Key: WJIJVFRHNCOELS-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with two fluorine atoms at the 2 and 6 positions, and a hydroxyethyl group attached to a 5-methylfuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,6-difluorobenzoyl chloride with an appropriate amine under basic conditions.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate hydroxyethylating agent.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-difluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and binding affinity. The furan ring can participate in π-π interactions with aromatic residues in proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluoro-N-(2-hydroxyethyl)benzamide
  • 2,6-difluoro-N-(2-hydroxy-2-(5-methylthiophen-2-yl)ethyl)benzamide
  • 2,6-difluoro-N-(2-hydroxy-2-(5-methylpyridin-2-yl)ethyl)benzamide

Uniqueness

2,6-difluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide is unique due to the presence of the 5-methylfuran ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

2,6-difluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO3/c1-8-5-6-12(20-8)11(18)7-17-14(19)13-9(15)3-2-4-10(13)16/h2-6,11,18H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIJVFRHNCOELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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